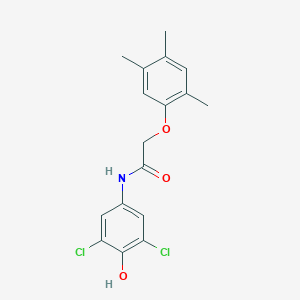

N-(3,5-dichloro-4-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,5-dichloro-4-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide, commonly known as Dicamba, is a synthetic herbicide that is widely used to control broadleaf weeds in crops such as soybeans, cotton, and corn. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world.

Mecanismo De Acción

Dicamba works by disrupting the growth and development of broadleaf weeds. It does this by mimicking the plant hormone auxin, which regulates plant growth. When Dicamba is applied to a plant, it causes the plant to grow abnormally, leading to stunted growth and eventual death.

Biochemical and Physiological Effects:

Dicamba has been shown to have a range of biochemical and physiological effects on plants. It can cause changes in gene expression, alter the balance of plant hormones, and disrupt the structure and function of cell membranes. These effects can lead to a range of symptoms, including leaf curling, stem twisting, and stunted growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dicamba is commonly used in lab experiments to study the effects of herbicides on plants. Its advantages include its effectiveness in controlling broadleaf weeds, its relatively low cost, and its availability. However, its limitations include its potential to have negative effects on non-target plants and wildlife, as well as on human health.

Direcciones Futuras

There are several future directions for research on Dicamba. One area of focus is on developing new formulations of the herbicide that are less harmful to non-target plants and wildlife. Another area of focus is on developing new methods for controlling broadleaf weeds that do not rely on herbicides. Additionally, research is needed to better understand the long-term effects of Dicamba on the environment and human health.

Métodos De Síntesis

Dicamba is synthesized through a two-step process. The first step involves the reaction of 3,5-dichloroaniline with 2,4,5-trimethylphenol in the presence of a base to form the intermediate 3,5-dichloro-4-hydroxyphenyl-2,4,5-trimethylphenyl ether. The second step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base to form Dicamba.

Aplicaciones Científicas De Investigación

Dicamba has been extensively studied for its efficacy in controlling broadleaf weeds in crops. It has also been studied for its potential impact on the environment and human health. Research has shown that Dicamba can have negative effects on non-target plants and wildlife, as well as on human health.

Propiedades

Nombre del producto |

N-(3,5-dichloro-4-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide |

|---|---|

Fórmula molecular |

C17H17Cl2NO3 |

Peso molecular |

354.2 g/mol |

Nombre IUPAC |

N-(3,5-dichloro-4-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide |

InChI |

InChI=1S/C17H17Cl2NO3/c1-9-4-11(3)15(5-10(9)2)23-8-16(21)20-12-6-13(18)17(22)14(19)7-12/h4-7,22H,8H2,1-3H3,(H,20,21) |

Clave InChI |

JNKLJDJPNYSAHH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C)OCC(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)C |

SMILES canónico |

CC1=CC(=C(C=C1C)OCC(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B302877.png)

![2-(3,4-dimethoxyphenyl)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B302878.png)

![2-(3-ethylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B302879.png)

![2-[(4-chlorophenyl)thio]-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B302880.png)

![2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(3-pyridinyl)-5-isoindolinecarboxamide](/img/structure/B302883.png)

![2-[1,1'-biphenyl]-2-yl-N-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B302888.png)

![2-[(2-chlorobenzyl)sulfanyl]-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B302890.png)

![2-(4-tert-butylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B302901.png)